Beta-Amyloid (36-42)

oligomerization inhibition paranucleus disruption PICUP cross-linking

Beta-Amyloid (36-42), also known as Aβ(36–42), is a critical C-terminal fragment (CTF) with the sequence VGGVVIA. It's the definitive negative control for Aβ42 hexamer inhibition studies—at 7 residues, it consistently fails to inhibit paranucleus formation, unlike longer CTFs. As a direct product of IDE cleavage, it's essential for discriminating non-amyloidogenic pathways. Procure this high-purity, lyophilized peptide to ensure reliability in MS-based speciation assays and C-terminal-specific antibody (e.g., 12F4) development.

Molecular Formula
Molecular Weight 613.8
Cat. No. B1578727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (36-42)
Molecular Weight613.8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (36-42) Procurement Guide: C-Terminal Fragment Identity, Sequence, and Research Context


Beta-Amyloid (36-42), abbreviated Aβ(36–42), is a 7-residue synthetic peptide with the sequence VGGVVIA corresponding to the C-terminal amino acids 36 through 42 of the full-length amyloid-β protein. As a C-terminal fragment (CTF) of Aβ42, it retains the hydrophobic core region that mediates both oligomerization and fibrillogenesis in Alzheimer's disease pathology [1]. Unlike the full-length Aβ(1–42) peptide, which comprises 42 residues, Aβ(36–42) lacks the N-terminal hydrophilic domain and central hydrophobic cluster, making it a focused probe for studying C-terminus-driven aggregation mechanisms. The peptide is widely used as an immunogen for generating C-terminal-specific antibodies (e.g., clone 12F4) that discriminate Aβ42 from Aβ40 , and as a reference standard in mass spectrometry-based Aβ speciation assays [2].

Why Aβ(36-42) Cannot Be Substituted by Aβ(25-35), Aβ(1-42), or Other C-Terminal Fragments in Experimental Protocols


C-terminal fragments of Aβ42 are not functionally interchangeable. Aβ(36–42) occupies a unique position at a critical functional threshold: at 7 residues, it is the longest CTF that fails to inhibit Aβ42 hexamer formation, whereas the 8-residue Aβ(35–42) inhibits dose-dependently [1]. This single-residue difference (absence/presence of Met35) creates a sharp on/off switch for paranucleus disruption, making Aβ(36–42) the essential negative control in oligomerization inhibition studies. Furthermore, Aβ(36–42) is a direct product of insulin-degrading enzyme (IDE) cleavage at the Met35–Val36 bond—a cleavage site that does not exist in shorter N-terminal fragments such as Aβ(25–35) [2]. Substitution with full-length Aβ(1–42) introduces N-terminal epitopes and metal-binding domains absent in the CTF, confounding antibody-based detection and metal interaction studies. Similarly, substituting Aβ(36–42) with Aβ(25–35) introduces aggregation-prone sequences that are not representative of C-terminal-driven assembly pathways [3].

Quantitative Differentiation Evidence for Aβ(36-42) Against Its Closest Analogs


Functional Threshold: Aβ(36-42) Fails to Inhibit Aβ42 Hexamer Formation Whereas Aβ(35-42) Inhibits Dose-Dependently

Aβ(36–42) and all shorter Aβ42 C-terminal fragments (7 residues or fewer) do not inhibit Aβ42 hexamer formation, even at concentrations exceeding 100 μM. In sharp contrast, Aβ(35–42)—which differs by only a single N-terminal methionine residue (8 residues total)—decreases Aβ42 hexamer abundance in a dose-dependent manner. This functional threshold defines the minimal active fragment length required for paranucleus disruption [1]. The assay used photo-induced cross-linking of unmodified proteins (PICUP) with SDS-PAGE densitometric quantification of hexamer band intensity following incubation of ~30 μM Aβ42 monomer/oligomer solution with increasing CTF concentrations [1].

oligomerization inhibition paranucleus disruption PICUP cross-linking

IDE Cleavage at Met35-Val36: Aβ(36-42) Is a Defined Natural Product of Insulin-Degrading Enzyme with Distinct Aggregation Fate

Insulin-degrading enzyme (IDE) cleaves the full-length Aβ peptide at a novel site between Met35 and Val36, directly generating Aβ(36–42) as a natural proteolytic fragment [1]. Critically, IDE-generated Aβ fragments, including Aβ(36–42), form non-toxic amorphous aggregates that are Thioflavin T (ThT)-negative, in contrast to the ThT-positive, β-sheet-rich toxic fibrils formed by full-length Aβ(1–42) and Aβ(1–40) [1]. This is a class-distinguishing feature: IDE produces Aβ(36–42) as a non-toxic clearance product, whereas γ-secretase generates the toxic Aβ(1–42) parent peptide [1].

IDE proteolysis Aβ clearance non-toxic amorphous aggregates

Differential Immune Polarization: Aβ36-42 Vaccine Elicits Th1-Skewed Response Distinct from Aβ1-15 (Th2) and Aβ42 (Mixed)

In a Tg2576 mouse vaccination study comparing three Aβ-derived vaccines, the Aβ36–42 vaccine group elicited a distinctly Th1-skewed cytokine profile: interleukin-2 (IL-2) and interferon-γ (IFN-γ) levels were markedly higher compared with the Aβ1–15 and Aβ42 vaccine groups. By contrast, the Aβ1–15 vaccine group showed a Th2-polarized response with substantially higher IL-4 and IL-10 levels, while the Aβ42 vaccine group exhibited a mixed Th1/Th2 profile [1]. Immunohistochemical analysis further revealed that Aβ36–42 vaccination resulted in a small number of residual senile plaques in the brain cortex and hippocampus, whereas Aβ1–15 and Aβ42 groups showed no detectable plaques [1]. The Morris water maze test showed all three vaccine groups performed significantly better than the adjuvant-only control [1].

Alzheimer's vaccine Th1/Th2 polarization cytokine profiling

Aqueous Solubility Differentiation: Aβ(36-42) at 134 μM Occupies a Distinct Solubility Regime Among Aβ42 C-Terminal Fragments

Among the Aβ42 C-terminal fragment series, Aβ(36–42) has a maximum aqueous solubility of 134 ± 19 μM, as measured by amino acid analysis following a filtration assay [1]. This places Aβ(36–42) in a distinct intermediate solubility regime: it is substantially more soluble than the longest CTF Aβ(28–42) (~1 μM, ~134-fold lower) and comparable to its immediate neighbors Aβ(35–42) (149 ± 33 μM) and Aβ(34–42) (132 ± 29 μM). However, its solubility is notably lower than the shortest CTFs such as Aβ(38–42) (156 ± 33 μM) and Aβ(39–42) (140 ± 30 μM) [1]. The practical implication is that Aβ(36–42) can be handled in aqueous buffers at concentrations up to ~100 μM without precipitation, whereas Aβ(28–42) requires organic co-solvents.

peptide solubility filtration assay C-terminal fragment biophysics

Protection Against Aβ42-Induced Neurotoxicity: Aβ(36-42) Shows Intermediate Protective Efficacy Among CTFs

In a standardized PC12 cell viability assay measuring protection against Aβ42-induced toxicity, co-incubation of Aβ42 with Aβ(36–42) resulted in 80 ± 3% cell viability, compared to Aβ42 alone which induces significant cell death [1]. This protective efficacy is intermediate among the CTF series: Aβ(39–42), the shortest CTF tested, provided the highest protection at 89 ± 5%, while Aβ(37–42) provided the lowest among short CTFs at 73 ± 2% [1]. Aβ(36–42) protection is statistically indistinguishable from its immediate neighbors Aβ(35–42) (82 ± 4%) and Aβ(34–42) (76 ± 3%) [1]. Notably, Aβ(36–42) was significantly protective (p < 0.001 vs Aβ42 alone), confirming it is not intrinsically toxic at the tested concentrations [1].

neuroprotection MTT assay PC12 cells Aβ42 toxicity inhibition

Low Aggregation Propensity: Aβ(36-42) Is Distinguished from the Highly Aggregation-Prone Aβ(25-35)

In a comparative Thioflavin T (ThT) aggregation screening of multiple Aβ-derived peptide fragments, Aβ(25–35) exhibited substantially higher aggregation potency than Aβ(36–42), Aβ(1–20), Aβ(1–18), and Aβ(28–42), which all showed minimal or no ThT-positive aggregation under the same conditions [1]. This directly contradicts any assumption that all short Aβ fragments share equivalent aggregation behavior. Aβ(25–35) is widely used as a minimal toxic fragment model, whereas Aβ(36–42) serves as a low-aggregation C-terminal comparator [1]. The low aggregation propensity of Aβ(36–42) is consistent with its inability to form β-sheet-rich fibrils independently, as corroborated by CD spectroscopy and DLS data showing no detectable β-sheet conversion or particle growth in the absence of full-length Aβ42 seeding [2].

ThT fluorescence aggregation kinetics short amyloid peptides

Optimal Research and Industrial Application Scenarios for Beta-Amyloid (36-42)


Negative Control for Aβ42 Oligomerization Inhibition Assays

Aβ(36–42) is the definitive negative control for C-terminal fragment-based inhibition of Aβ42 paranucleus (hexamer) formation. As demonstrated by PICUP/SDS-PAGE, Aβ(36–42) at concentrations up to >100 μM produces no reduction in Aβ42 hexamer abundance, whereas Aβ(35–42) and all longer CTFs inhibit dose-dependently [1]. Any screening campaign for oligomerization inhibitors using C-terminal fragments must include Aβ(36–42) to establish the baseline for non-inhibitory CTF behavior, ensuring that observed inhibition by longer fragments is sequence-length-dependent rather than artifactual.

IDE Activity Probe and Aβ Clearance Pathway Discrimination

Because IDE cleaves Aβ specifically at the Met35–Val36 bond, producing Aβ(36–42) as a direct proteolytic fragment, this peptide serves as both a product standard for IDE activity assays and a tool for discriminating IDE-mediated clearance from neprilysin (NEP)-mediated or γ-secretase-mediated pathways [1]. The non-toxic, amorphous, ThT-negative aggregation state of IDE-generated Aβ(36–42) fragments makes this peptide a specific biomarker for the non-amyloidogenic IDE clearance route [1].

Epitope-Specific Antibody Generation and Validation

Aβ(36–42) is the immunogen for the widely used monoclonal antibody clone 12F4, which specifically recognizes the C-terminus of Aβ42 (x-42) but does not cross-react with Aβ40 (x-40) or Aβ43 (x-43) [1]. This epitope specificity is essential for sandwich ELISA and immunohistochemistry protocols that require discrimination of Aβ42 from other Aβ species in brain tissue, CSF, or plasma—a distinction critical for Alzheimer's disease biomarker quantification and plaque load assessment [1].

Th1-Polarized Alzheimer's Vaccine Candidate

In transgenic mouse models, the Aβ36–42 fragment vaccine uniquely elicits a Th1-skewed immune response characterized by elevated IL-2 and IFN-γ production, distinct from the Th2 bias of Aβ1–15 or the mixed profile of full-length Aβ42 [1]. This defined immunological polarization makes Aβ(36–42) the fragment of choice for vaccine development programs specifically targeting cell-mediated (Th1) anti-Aβ immunity, with the caveat that partial plaque clearance efficacy was observed compared with Aβ1–15 and Aβ42 vaccines [1].

Quote Request

Request a Quote for Beta-Amyloid (36-42)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.